Cas no 176158-70-6 (2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (4E)- (9CI))

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (4E)- (9CI) structure
176158-70-6 structure
Product Name:2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (4E)- (9CI)
Numero CAS:176158-70-6
MF:C5H7N3O
MW:125.128580331802
CID:112254
PubChem ID:79143
Update Time:2025-04-18

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (4E)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (4E)- (9CI)
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(4E)-(9CI)
    • NSC47693
    • CHEBI:39624
    • CS-W006395
    • 4-Amino-2-hydroxy-1-methylpyrimidine
    • AKOS005266250
    • A894624
    • 4-Amino-1-methyl-pyrimidin-2-one
    • EN300-263946
    • 176112-78-0
    • 4-amino-1-methylpyrimidin-2(1H)-one
    • Z1198148063
    • CYTOSINE, 1-METHYL-
    • PS-11898
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(E)-(9CI)
    • DTXSID60149949
    • CS1032
    • 4-amino-1-methyl-2(1H)-Pyrimidinone
    • 2(1H)-Pyrimidinone, 4-amino-1-methyl-
    • HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • Q27095132
    • AC-31819
    • N1-METHYLCYTOSINE
    • methylcytosine
    • 2-Pyrimidinol,1,4-dihydro-4-imino-1-methyl-,(Z)-
    • 1-Methylcytosine
    • 176158-70-6
    • CHEMBL500883
    • 1bky
    • SY070177
    • FT-0693607
    • BAA12247
    • HY-W006395
    • MFCD00038058
    • NS00068439
    • 1J54NE82RV
    • 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
    • 1MC
    • NSC 47693
    • 1-methylcytosin
    • SCHEMBL20879444
    • DB04314
    • 176112-79-1
    • 2(1H)-Pyrimidinone,4-amino-1-methyl-
    • PD006316
    • UNII-1J54NE82RV
    • SB57304
    • 1122-47-0
    • 4-amino-1-methylpyrimidin-2-one
    • 176112-77-9
    • N-Methylcytosine
    • AMY5656
    • 4-Amino-1-methyl-1H-pyrimidin-2-one
    • NSC-47693
    • SCHEMBL19929
    • 2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-,(Z)-(9CI)
    • DB-081547
    • AC-907/25014080
    • DTXCID9072440
    • pyrimidine, 4-amino-1,2-dihydro-1-methyl-2-oxo-
    • Inchi: 1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
    • Chiave InChI: HWPZZUQOWRWFDB-UHFFFAOYSA-N
    • Sorrisi: O=C1N=C(C=CN1C)N

Proprietà calcolate

  • Massa esatta: 125.058911855g/mol
  • Massa monoisotopica: 125.058911855g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 9
  • Conta legami ruotabili: 0
  • Complessità: 194
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -1.1
  • Superficie polare topologica: 58.7Ų

2(1H)-Pyrimidinone,3,4-dihydro-4-imino-1-methyl-, (4E)- (9CI) Letteratura correlata

Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Yunnanjiuzhen
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Yunnanjiuzhen